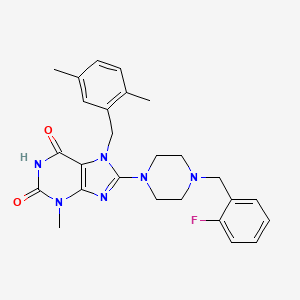

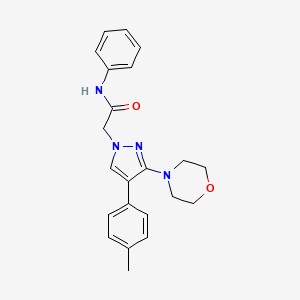

![molecular formula C16H21N5O B2523094 N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide CAS No. 1645443-13-5](/img/structure/B2523094.png)

N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs, such as heterocyclic compounds, acetamide derivatives, and molecules with potential biological activity. These compounds are of interest due to their diverse applications, including antimicrobial properties and potential use as anticancer drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic amines or acids, followed by acylation, alkylation, or coupling reactions. For instance, the synthesis of a thiadiazol derivative was achieved by reacting a thiadiazol amine with ethyl cyanoacetate to produce an acetamide . Similarly, an anticancer drug candidate was synthesized by stirring a phenoxy acetic acid with diamine in dichloromethane, followed by the addition of reagents like lutidine and TBTU . These methods suggest that the synthesis of "N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide" would likely involve a sequence of carefully chosen reactions to introduce the cyanomethyl and benzimidazole groups into the acetamide backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography . The crystal structure of one compound revealed intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and biological activity of these molecules. These techniques would be applicable in analyzing the molecular structure of "N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide" to determine its conformation and potential binding interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the nitrogen and the acyl group. The papers describe the use of these compounds to synthesize various heterocyclic derivatives, indicating that the acetamide moiety can participate in further chemical transformations . The presence of a cyanomethyl group could introduce additional reactivity, such as nucleophilic addition reactions, which could be explored for the synthesis of more complex molecules or for the modification of the compound to enhance its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide" are not directly reported, related compounds exhibit properties that are significant for their application as drugs or surface-active agents. For example, the solubility, melting point, and surface activity of a thiadiazol derivative were evaluated to assess its potential as a nonionic surfactant . The physical properties such as solubility, stability, and crystallinity of the compound would be important for its formulation and delivery as a potential therapeutic agent.

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11(2)21-14-7-5-4-6-13(14)20-16(21)12(3)19-10-15(22)18-9-8-17/h4-7,11-12,19H,9-10H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWEYCQPJFNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C(C)NCC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)